

# enalapril maleate chemical stability degradation pathways

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Enalapril Maleate

CAS No.: 76095-16-4

Cat. No.: S007505

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## Stability Data in Different Formulations

The stability of **enalapril maleate** varies significantly between solid dosage forms and liquid suspensions. The following tables consolidate key quantitative data from stability studies.

Table 1: Stability in Compounded Oral Suspensions (1 mg/mL) [1]

Vehicle	Storage Condition	Stability Period	% Initial Concentration Remaining
Oral Mix	5°C & 25°C	90 days	>90% (across all time points)
Ora-Plus/Ora-Sweet	4°C & 25°C	91 days	≥90%
Water	25°C	56 days	Information missing

Table 2: Stability in Solid-State Tablet Formulations [2]

Factor	Impact on Stability & Degradation
Drug-Matrix pH	Formulations with an <b>acidic matrix</b> demonstrate better stability against temperature and humidity compared to those with a basic matrix.

Factor	Impact on Stability & Degradation
Humidity	Degradation kinetics follow pseudo-first-order behavior in tablets. High humidity and temperature accelerate degradation.

## Experimental Protocols for Stability Monitoring

Here are detailed methodologies for key experiments used to study enalapril stability, as cited in the literature.

### Protocol 1: HPLC-UV Analysis of Enalapril Stability [1]

This method is suitable for quantifying **enalapril maleate** and its major degradation products.

- **1. Equipment & Reagents:** HPLC-UV system with a C18 column (e.g., Zorbax Eclipse, 4.6 × 150 mm, 3.5- $\mu$ m); Mobile phase: Acetonitrile–Methanol–Monopotassium phosphate buffer (10 mmol/L, pH 2.5) in a ratio of 10:30:60; **Enalapril maleate** reference standards.
- **2. Chromatographic Conditions:**
  - **Flow Rate:** 1 mL/min
  - **Column Temperature:** 60°C
  - **Detection Wavelength:** 210 nm
  - **Injection Volume:** As per system suitability
- **3. Sample Preparation:**
  - For suspension samples, dilute 50  $\mu$ L with 950  $\mu$ L of a 1:1 mixture of phosphate buffer and methanol.
  - Vigorously vortex mix for 10 seconds.
  - Centrifuge at 10,000 rpm for 15 minutes.
  - Transfer the supernatant to an HPLC vial for analysis.
- **4. Validation:** The method should be validated for linearity, precision (intra-day and inter-day variability), and accuracy (e.g., via recovery experiments) to ensure reliability.

### Protocol 2: Direct Stability Monitoring via EASI-MS [3]

Easy ambient sonic-spray ionization mass spectrometry (EASI-MS) offers a high-throughput alternative with minimal sample preparation.

- **1. Principle:** This ambient mass spectrometry technique allows for the direct analysis of solid or liquid samples in their native state, without extensive chromatography or sample manipulation.

- **2. Procedure:**
  - Place a small amount of the sample (e.g., a powder from a crushed tablet or a droplet of suspension) on the EASI-MS probe.
  - Acquire mass spectra directly from the sample under soft ionization conditions.
  - Monitor the ion signals for **enalapril maleate** ( $[M+H]^+$ ) and known degradation products (e.g., DKP, enalaprilat) over time.
- **3. Data Analysis:** The degradation profile is obtained by tracking the decrease in the parent drug signal and the increase in degradation product signals. Results are comparable to HPLC-UV but with greater speed and simplicity [3].

## Troubleshooting FAQs

### FAQ 1: How can I prevent the formation of Diketopiperazine (DKP) in tablet formulations?

- **Issue:** DKP formation is promoted by both acidic and basic conditions in solid-state formulations [4].
- **Solution:** Carefully control the microenvironmental pH of the tablet matrix. Research shows that adding suitable organic acids (e.g., tartaric acid) to the formulation can significantly inhibit the formation of DKP by stabilizing the optimal pH range [4].

### FAQ 2: Why does my enalapril suspension lose potency faster than expected?

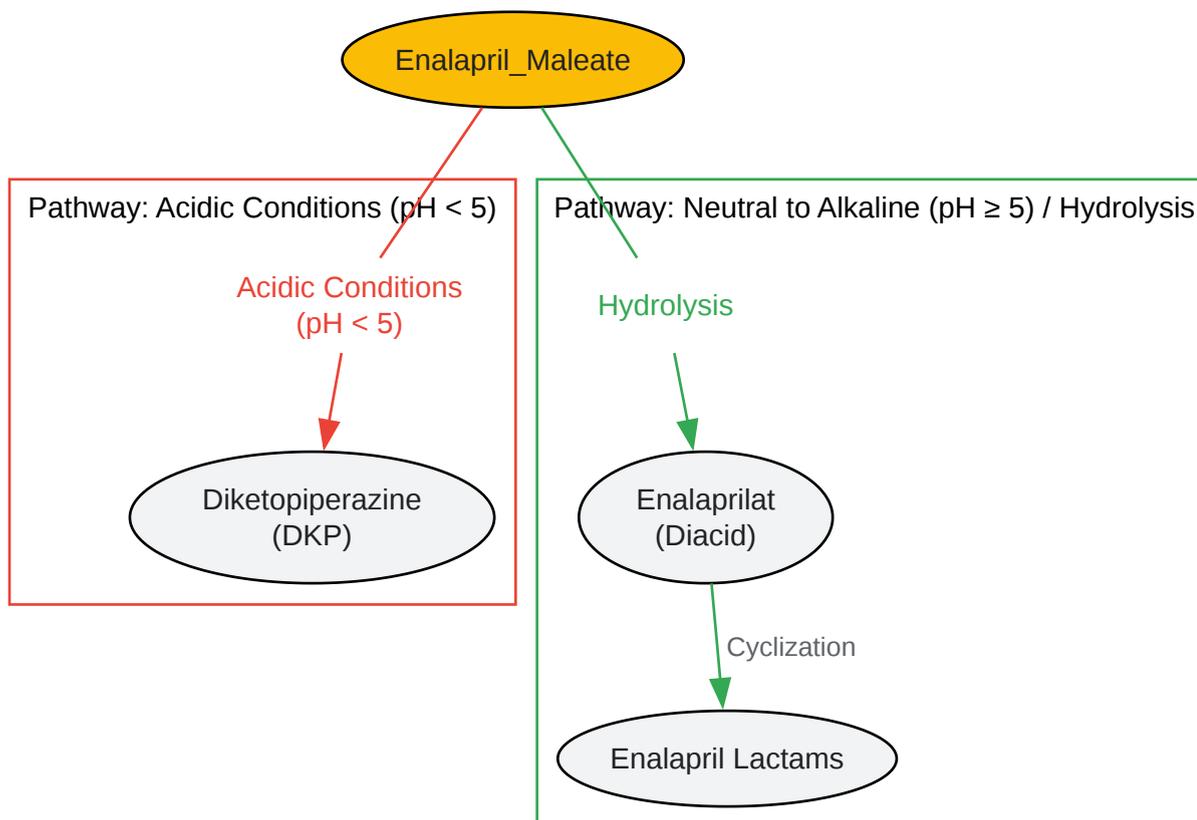
- **Issue:** Rapid degradation in liquid formulations.
- **Solution:**
  - **Control pH:** Formulate the suspension within a stable pH range. A recent study found a formulation at **pH 3.5** in a citrate buffer to be stable for over six months under refrigeration [5].
  - **Choose Vehicle Wisely:** Use commercially available, structurally supportive vehicles like Ora-Plus/Ora-Sweet or Oral Mix, which demonstrate better stability than simple aqueous solutions [1].
  - **Storage:** Store compounded suspensions under refrigeration (5°C) to maximize shelf-life [1].

### FAQ 3: What is the role of excipients in solid-state degradation?

- **Issue:** Unexplained degradation in solid dosage forms.
- **Solution:** Excipients can interact with **enalapril maleate**, especially in the presence of moisture. Basic excipients can particularly accelerate degradation [2] [4]. Pre-formulation compatibility studies under stressed conditions (e.g., 40°C/75% relative humidity) are crucial. The primary mechanism is believed to involve drug-excipient interactions facilitated by **condensed water** [6].

## Enalapril Maleate Degradation Pathways

The diagram below illustrates the primary chemical degradation pathways for **enalapril maleate**, which are initiated by different environmental conditions.



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To cite this document: Smolecule. [enalapril maleate chemical stability degradation pathways].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b007505#enalapril-maleate-chemical-stability-degradation-pathways>]

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